![molecular formula C7H9NO2 B14685677 Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- CAS No. 29238-14-0](/img/structure/B14685677.png)
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- is an organic compound with the molecular formula C₇H₇NO₂ It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propanenitrile backbone, with a hydroxy and butynyl group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with a cyanide ion (CN⁻). For example, reacting 3-bromopropanenitrile with 4-hydroxy-2-butynyl alcohol in the presence of a base can yield the desired compound.
Etherification: Another approach is the etherification of 3-hydroxypropanenitrile with 4-hydroxy-2-butynyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or catalytic hydrogenation using H₂ and a metal catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of esters or ethers depending on the reactants used.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may influence metabolic pathways involving nitrile and hydroxy groups, affecting cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile: A simpler nitrile compound without the hydroxy and butynyl groups.
3-Hydroxypropanenitrile: Contains a hydroxy group but lacks the butynyl ether linkage.
4-Hydroxy-2-butynyl bromide: Contains the butynyl group but lacks the nitrile functionality.
Uniqueness
Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrile and a hydroxy-butynyl ether linkage allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
29238-14-0 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
3-(4-hydroxybut-2-ynoxy)propanenitrile |
InChI |
InChI=1S/C7H9NO2/c8-4-3-7-10-6-2-1-5-9/h9H,3,5-7H2 |
Clave InChI |
WZFIPSCUBUJRHX-UHFFFAOYSA-N |
SMILES canónico |
C(COCC#CCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
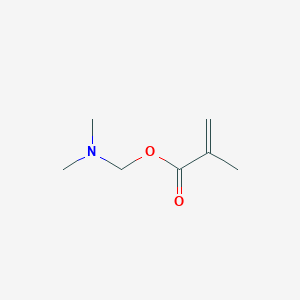
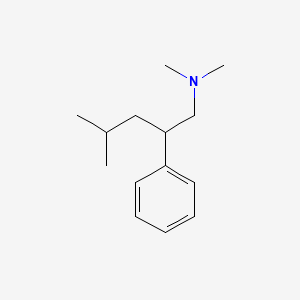


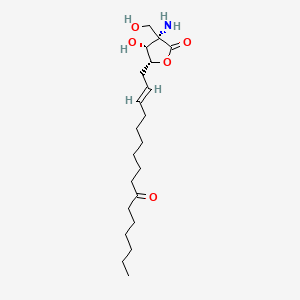

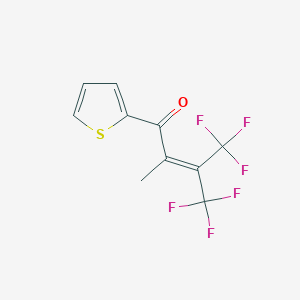


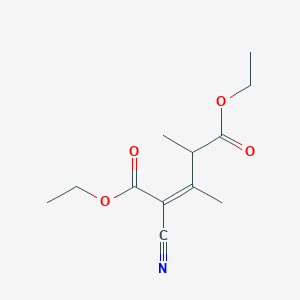
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
